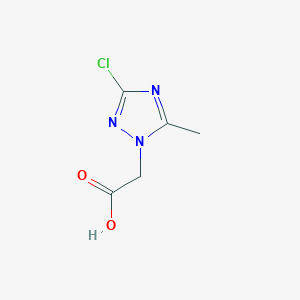

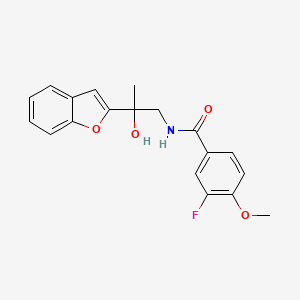

![molecular formula C32H32N4O6 B2957733 Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate CAS No. 899920-10-6](/img/structure/B2957733.png)

Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with similar structures, such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, have been synthesized and evaluated for their biological activity . They have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

These compounds are typically synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on similar quinazolinone derivatives has highlighted their synthesis and potential applications. For instance, Desai, Shihora, and Moradia (2007) focused on synthesizing new quinazolines as potential antimicrobial agents, showcasing the antimicrobial potential of such compounds against various bacterial and fungal strains. This work underscores the utility of quinazolinones in developing new antimicrobials (Desai, N., Shihora, P. N., & Moradia, D.).

Spectroscopic Analysis and Molecular Docking

El-Azab et al. (2016) conducted FT-IR, FT-Raman spectra, and molecular docking studies on a closely related compound, revealing insights into its molecular stability, electrostatic potential, and nonlinear optical properties. Such studies are crucial for understanding the compound's interaction with biological targets and its potential utility in optical applications (El-Azab, A., et al.).

Polymer Applications

Fijten et al. (2007) explored the synthesis and structure-property relationships of copoly(2-oxazoline)s, which are related to the chemical structure of interest. This research highlights the potential of such compounds in creating materials with specific physical and mechanical properties, emphasizing the versatility of oxazoline derivatives in polymer science (Fijten, M. W. M., et al.).

Potential for Anticancer Activity

The compound's structure bears similarity to molecules that have been explored for their potential anticancer activity. For instance, Riadi et al. (2021) described the synthesis of a quinazolinone-based derivative, showcasing its cytotoxic activity against several cancer cell lines and its inhibition of critical tyrosine kinases involved in cancer progression. This suggests the broader potential of quinazolinone derivatives in cancer therapy (Riadi, Y., et al.).

Advanced Polymer Synthesis Techniques

Continuous poly(2-oxazoline) triblock copolymer synthesis in microfluidic reactors, as investigated by Baeten et al. (2015), demonstrates the advanced techniques available for synthesizing complex polymer structures related to the compound . This research indicates the potential for precise control over polymer architecture, which is critical for developing materials with tailored properties (Baeten, E., et al.).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O6/c1-2-42-31(40)24-12-5-7-14-26(24)33-28(37)21-36-27-15-8-6-13-25(27)30(39)35(32(36)41)18-9-16-29(38)34-19-17-22-10-3-4-11-23(22)20-34/h3-5,7,10-12,14,25,27H,2,6,8-9,13,15-21H2,1H3,(H,33,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGRBEXCXMIJDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCCC(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one](/img/structure/B2957651.png)

![4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2957656.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2957657.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2957658.png)

![2-methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2957660.png)

![N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2957661.png)

![N-(2,3,4-trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2957662.png)

![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)